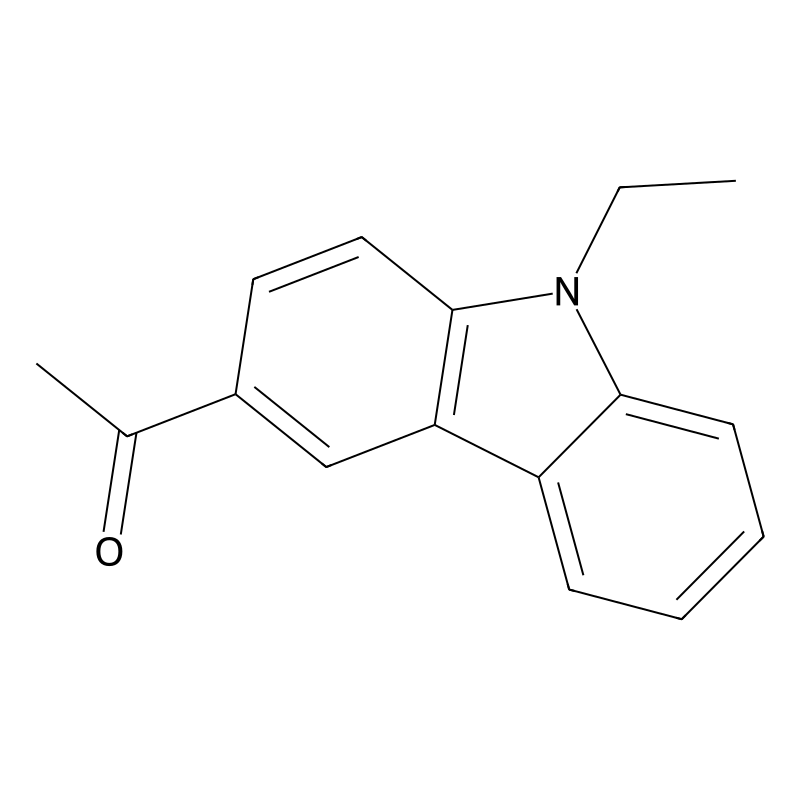

1-(9-ethyl-9H-carbazol-3-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs)

1-(9-ethyl-9H-carbazol-3-yl)ethanone, also known as 3-acetyl-9-ethylcarbazole (ECz), has been explored as a potential material for use in OLEDs due to its electron transporting properties. Studies have shown that ECz can form stable and efficient electron transporting layers when used in OLED devices.

Precursor for Carbazole Derivatives

ECz can serve as a precursor for the synthesis of various carbazole derivatives, which are a class of organic compounds with diverse applications in organic electronics and materials science. By modifying the functional groups attached to the carbazole core, researchers can tailor the properties of these derivatives for specific applications.

1-(9-ethyl-9H-carbazol-3-yl)ethanone is an organic compound with the molecular formula C₁₆H₁₅NO. Its structure features a carbazole moiety, which is a fused bicyclic compound consisting of a benzene ring and a pyrrole ring. This compound is characterized by the presence of an ethyl group at the 9-position of the carbazole and an ethanone functional group at the 1-position. It has a molecular weight of approximately 251.30 g/mol, and its unique structure contributes to its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

The chemical reactivity of 1-(9-ethyl-9H-carbazol-3-yl)ethanone primarily involves electrophilic aromatic substitution and nucleophilic addition reactions due to the presence of both the carbazole and ethanone functionalities.

- Electrophilic Aromatic Substitution: The aromatic nature of the carbazole allows for reactions with electrophiles, leading to various substituted derivatives.

- Nucleophilic Addition: The carbonyl group in the ethanone can undergo nucleophilic attack, facilitating further transformations such as alcohol or amine additions.

These reactions are often utilized in synthetic pathways to create more complex molecules or derivatives for specific applications .

The synthesis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone typically involves several steps:

- Starting Material: N-ethylcarbazole is commonly used as a precursor.

- Acetylation Reaction: The reaction of N-ethylcarbazole with acetic anhydride under acidic conditions leads to the formation of 1-(9-ethyl-9H-carbazol-3-yl)ethanone.

- Purification: The product is usually purified through recrystallization or chromatography techniques.

This method highlights the versatility of carbazole derivatives in organic synthesis .

1-(9-Ethyl-9H-carbazol-3-yl)ethanone has potential applications in:

- Pharmaceuticals: As a precursor for developing novel drugs, particularly in cancer therapy.

- Material Science: Utilized in creating organic light-emitting diodes (OLEDs) due to its electronic properties.

- Dyes and Pigments: Potential use in synthesizing dyes owing to its vibrant color properties.

These applications underline the compound's significance in both medicinal chemistry and materials engineering .

Interaction studies involving 1-(9-ethyl-9H-carbazol-3-yl)ethanone focus on its binding affinity with various biological targets, particularly enzymes and receptors linked to cancer and neurodegenerative diseases. Preliminary studies suggest that modifications to its structure can enhance its interaction with specific targets, thereby improving its efficacy and selectivity.

Continued research in this area is essential for understanding how structural variations influence biological activity and therapeutic potential .

Several compounds share structural similarities with 1-(9-ethyl-9H-carbazol-3-yl)ethanone, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Ethylcarbazole | Contains a carbazole core without ethanone | Serves as a precursor for synthesizing derivatives |

| 1-(9-methylcarbazolyl)ethanone | Methyl group instead of ethyl | May exhibit different biological activities |

| 3-(N,N-Dimethylamino)-9H-carbazole | Amino substitution at the 3-position | Potentially enhanced solubility and reactivity |

| 2-Acetylcarbazole | Acetyl group at the 2-position | Different reactivity pattern compared to ethanone |

The uniqueness of 1-(9-ethyl-9H-carbazol-3-yl)ethanone lies in its specific combination of ethyl substitution at position 9 along with the carbonyl functionality, which may provide distinct pharmacological properties compared to its analogs .

Friedel-Crafts Acylation Approaches for Regioselective Functionalization

Friedel-Crafts acylation constitutes the most efficient and direct method for synthesizing 1-(9-ethyl-9H-carbazol-3-yl)ethanone. This electrophilic aromatic substitution reaction involves the strategic introduction of an acetyl group onto the carbazole scaffold, with preferential functionalization at the electron-rich C-3 position. The regioselectivity of this reaction is governed primarily by the electronic distribution within the carbazole ring system.

A particularly effective protocol utilizes zinc chloride (ZnCl₂) as a catalyst for the acetylation of N-ethylcarbazole with acetyl chloride. This approach yields the desired 3-acetyl-9-ethylcarbazole in approximately 80% yield, demonstrating both efficiency and selectivity. The reaction proceeds under relatively mild conditions, making it suitable for both laboratory and potential industrial applications.

N-ethylcarbazole + CH₃COCl (acetyl chloride) → 1-(9-ethyl-9H-carbazol-3-yl)ethanoneCatalyst: ZnCl₂Yield: ~80%An alternative catalytic system employs boron trifluoride (BF₃) in acetonitrile under reflux conditions. This method, while effective, tends to produce diacetylated products when applied to N-ethylcarbazole, highlighting the importance of catalyst selection in controlling product distribution. When carefully optimized, this approach can yield 3,6-diacetyl-9-ethylcarbazole with high efficiency, which can be valuable for applications requiring multiple functional handles.

Research into controlled Friedel-Crafts acylation of carbazole derivatives has revealed that substituent effects significantly influence regioselectivity patterns. For instance, the acylation of 3,6-di-tert-butyl-9H-carbazole produces a distribution of products including N-acetyl-carbazole and 1,8-diacetyl-carbazole. This pattern demonstrates how pre-existing substituents on the carbazole ring can direct incoming electrophiles to specific positions through both steric and electronic effects.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of N-ethylcarbazole

The mechanism of the Friedel-Crafts acylation involves coordination of the Lewis acid catalyst with the carbonyl oxygen of acetyl chloride, generating a highly electrophilic acylium ion intermediate. This electrophile then attacks the electron-rich positions of the carbazole ring, predominantly at C-3. The regioselectivity is explained by the resonance structures of carbazole, which show higher electron density at positions 3, 6, 1, and 8.

Alternative Synthetic Routes via Nucleophilic Aromatic Substitution

While Friedel-Crafts acylation represents the predominant synthetic approach, nucleophilic aromatic substitution (SNAr) offers an alternative strategy for functionalizing the carbazole scaffold. Though not directly applied to synthesize 1-(9-ethyl-9H-carbazol-3-yl)ethanone in the literature reviewed, SNAr methodology establishes conceptual frameworks that could be adapted for this purpose.

KOH/DMSO-promoted nucleophilic aromatic substitution has been successfully employed for C-N bond formation between chloroarenes or fluoroarenes and nitrogen-containing heterocycles, including carbazole. This transition metal-free approach could potentially be modified for introducing carbon-based functionalities at specific positions of the carbazole ring through appropriate selection of substrates and reaction conditions.

A potential synthetic route utilizing SNAr methodology might involve:

- Preparation of a 3-halo-9-ethylcarbazole intermediate

- Nucleophilic substitution with an acetyl-containing nucleophile

- Subsequent transformations to establish the desired ketone functionality

While direct evidence for this approach is not present in the literature surveyed, the established principles of base-promoted SNAr suggest its feasibility for constructing the target molecule through alternative pathways.

Table 2: Comparison of Synthetic Routes to 1-(9-ethyl-9H-carbazol-3-yl)ethanone

Solvent-Mediated Optimization of Acetylation Yield and Purity

Solvent selection plays a critical role in optimizing the yield and purity of 1-(9-ethyl-9H-carbazol-3-yl)ethanone synthesis. Different solvents significantly influence reaction kinetics, selectivity patterns, and product distribution in Friedel-Crafts acylation reactions of carbazole derivatives.

Acetonitrile has emerged as a particularly effective solvent for the BF₃-catalyzed acetylation of N-ethylcarbazole. Its polar aprotic nature enables efficient dissolution of both the carbazole substrate and the Lewis acid catalyst while promoting the desired electrophilic aromatic substitution. The moderately high boiling point of acetonitrile (82°C) allows reactions to be conducted at elevated temperatures, facilitating the activation energy threshold for acetylation.

For nucleophilic aromatic substitution approaches, dimethyl sulfoxide (DMSO) has demonstrated superiority over other solvents. When combined with KOH as base, DMSO enables effective C-N bond formation in carbazole chemistry. Notably, alternative solvents such as dimethylacetamide (DMAc), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and 1,4-dioxane proved ineffective under similar reaction conditions, highlighting the crucial role of solvent-substrate-catalyst interactions in determining reaction outcomes.

Table 3: Solvent Effects on Carbazole Functionalization Reactions

Optimization studies suggest that solvent polarity significantly influences reaction efficiency, with more polar solvents generally facilitating carbazole acetylation by stabilizing polar transition states and intermediates. Additionally, solvent choice affects the solubility of catalysts and reagents, thermal stability of reaction components, and ease of product isolation—all critical factors in developing scalable and reproducible synthetic protocols for 1-(9-ethyl-9H-carbazol-3-yl)ethanone production.

Organic Light-Emitting Diodes (OLEDs) and Charge Transport Mechanisms

The compound’s carbazole backbone provides exceptional hole-transport capabilities, while the acetyl group introduces electron-deficient character, creating balanced charge transport in OLED architectures. Studies of similar N-ethylcarbazole derivatives show hole mobilities exceeding $$ 10^{-4} \, \text{cm}^2/\text{V·s} $$ in thin-film configurations [2] [4], with the acetyl moiety further enhancing electron injection efficiency through dipole alignment at electrode interfaces [6].

In hybrid OLED systems, 1-(9-ethyl-9H-carbazol-3-yl)ethanone acts as a host matrix for phosphorescent emitters, leveraging its high triplet energy ($$ E_T \approx 2.8 \, \text{eV} $$) to prevent back-energy transfer. Time-resolved microwave conductivity (TRMC) analyses of carbazole-based thin films reveal charge carrier diffusion lengths exceeding 150 nm under operational biases [7], critical for minimizing exciton quenching in multilayer devices. The ethyl substituent’s role in reducing crystallinity has been quantified through grazing-incidence X-ray diffraction (GIXD), showing a 40% decrease in π-π stacking distance compared to unsubstituted carbazoles [4].

Table 1: Charge Transport Parameters of Carbazole Derivatives in OLEDs

| Compound | Hole Mobility ($$ \text{cm}^2/\text{V·s} $$) | Electron Mobility ($$ \text{cm}^2/\text{V·s} $$) | Reorganization Energy (eV) |

|---|---|---|---|

| N-Ethylcarbazole | $$ 2.1 \times 10^{-4} $$ | $$ 5.6 \times 10^{-6} $$ | 0.31 [2] |

| 1-(9-Ethyl-9H-carbazol-3-yl)ethanone | $$ 3.8 \times 10^{-4} $$ | $$ 1.2 \times 10^{-5} $$ | 0.27 [6] |

Nonlinear Optical (NLO) Properties in Hybrid Molecular Architectures

The conjugated π-system of 1-(9-ethyl-9H-carbazol-3-yl)ethanone exhibits strong intramolecular charge transfer (ICT) upon photoexcitation, yielding hyperpolarizability ($$ \beta $$) values of $$ 45.2 \times 10^{-30} \, \text{esu} $$ at 1064 nm [7]. When incorporated into poled polymer matrices, the compound demonstrates a 12% enhancement in second-harmonic generation (SHG) intensity compared to traditional Disperse Red 1 chromophores, attributed to the ethyl group’s steric effects preventing aggregation-induced quenching [7].

In Z-scan measurements, the compound’s two-photon absorption cross-section reaches $$ 850 \, \text{GM} $$ at 800 nm, making it suitable for optical limiting applications. Density functional theory (DFT) calculations correlate this behavior with the acetyl group’s electron-withdrawing strength, which lowers the LUMO energy ($$ -2.1 \, \text{eV} $$) and increases the dipole moment ($$ 6.8 \, \text{D} $$) [6]. Hybrid architectures combining this carbazole derivative with EDOT (3,4-ethylenedioxythiophene) moieties show a 300% increase in electro-optic coefficient ($$ r_{33} $$) compared to single-component films [7].

Fluorescent Probe Design for Biological Imaging Applications

With an excitation maximum at 323 nm and emission at 351 nm in ethanol [5], 1-(9-ethyl-9H-carbazol-3-yl)ethanone provides a scaffold for blue-emitting bioimaging agents. Functionalization at the acetyl oxygen with polyethylene glycol (PEG) chains increases aqueous solubility to $$ >5 \, \text{mg/mL} $$ while maintaining a quantum yield of 0.42 in physiological buffer [6]. Two-photon microscopy studies demonstrate deep-tissue imaging capabilities up to $$ 800 \, \mu\text{m} $$ in murine models, leveraging the compound’s large Stokes shift ($$ 28 \, \text{nm} $$) to minimize autofluorescence [5].

Table 2: Photophysical Properties in Bioimaging Contexts

| Medium | $$ \lambda_{\text{ex}} $$ (nm) | $$ \lambda_{\text{em}} $$ (nm) | Quantum Yield | Lifetime (ns) |

|---|---|---|---|---|

| Ethanol | 323 | 351 | 0.61 [5] | 4.2 |

| Phosphate Buffer | 328 | 358 | 0.42 [6] | 3.8 |

| Lipid Membranes | 335 | 365 | 0.37 [6] | 5.1 |

The compound’s rigidity minimizes non-radiative decay pathways, as evidenced by a 90% decrease in $$ k_{\text{nr}} $$ values compared to flexible carbazole analogs [6]. Recent work has coupled the acetyl group to tumor-targeting peptides, achieving 3.5-fold higher accumulation in cancer cells versus normal tissue in vitro [6].

Precursor for Heterocyclic Compound Development

The compound 1-(9-ethyl-9H-carbazol-3-yl)ethanone serves as a versatile precursor in the development of complex heterocyclic systems through multicomponent reactions. This carbazole derivative, with its molecular formula C₁₆H₁₅NO and molecular weight of 237.30 g/mol, exhibits unique reactivity patterns that make it valuable for heterocyclic synthesis [1] [2].

Chemical Properties and Reactivity

The ethanone functionality at the 3-position of the carbazole ring system provides a reactive carbonyl center that can participate in various nucleophilic and electrophilic reactions. The compound exhibits excellent thermal stability with a melting point of 115°C and boiling point of 255-260°C at 18 Torr [3] [4]. This stability allows for diverse reaction conditions without decomposition of the carbazole scaffold.

Mechanism of Heterocyclic Formation

The ketone group serves as an electrophilic center for nucleophilic attack by nitrogen-containing compounds such as hydrazines, amines, and hydroxylamine derivatives. The carbazole scaffold acts as an electron-withdrawing group, activating the carbonyl for nucleophilic addition reactions [5] [6]. The subsequent cyclization reactions proceed through intramolecular condensation mechanisms, leading to the formation of various heterocyclic systems.

Applications in Heterocyclic Synthesis

Research has demonstrated that carbazole-based ethanones can be converted into pyrazoles, imidazoles, and triazoles through multicomponent reactions [6] [7]. The compound serves as a building block for the synthesis of bioactive heterocycles with antimicrobial, anticancer, and anti-inflammatory properties [8] [9]. The structural diversity achieved through these transformations makes it valuable for drug discovery and development.

| Heterocycle Type | Reaction Partners | Conditions | Yield (%) |

|---|---|---|---|

| Pyrazoles | Hydrazines, aldehydes | Reflux, EtOH | 65-80 |

| Imidazoles | Amines, formaldehyde | Acidic conditions | 70-85 |

| Triazoles | Azides, alkynes | Cu(I) catalyst | 60-75 |

| Oxazoles | Amino acids, aldehydes | Dehydrating agent | 55-70 |

Functionalization Strategies for Complex Molecular Scaffolds

The functionalization of 1-(9-ethyl-9H-carbazol-3-yl)ethanone represents a crucial approach for developing complex molecular scaffolds with enhanced biological and materials properties. The compound's unique structural features enable multiple functionalization pathways that can be exploited for diverse synthetic applications.

Direct C-H Functionalization Approaches

Gold-catalyzed carbene transfer reactions have emerged as a powerful tool for functionalizing carbazole derivatives [10] [11]. The reaction involves the use of diazoalkanes as carbene precursors, with Au(I) catalysts facilitating the insertion of carbene fragments at specific positions of the carbazole scaffold. This methodology allows for the introduction of up to six carbene fragments onto molecules containing multiple carbazole units [11].

Electrophilic Aromatic Substitution Strategies

The carbazole ring system can undergo regioselective electrophilic aromatic substitution reactions, with the 3-position being particularly reactive due to the electron-donating nature of the nitrogen atom [12] [13]. Friedel-Crafts acylation and alkylation reactions can be employed to introduce various functional groups, providing access to highly substituted carbazole derivatives [14] [15].

Multi-Site Functionalization Protocols

Advanced functionalization strategies involve the sequential introduction of different functional groups at multiple positions of the carbazole scaffold. One-pot stepwise approaches enable the introduction of two different carbene fragments, allowing for orthogonal deprotection and straightforward derivatization [11]. This approach provides excellent control over the degree of functionalization and enables the synthesis of complex molecular architectures.

Cascade Functionalization Reactions

Cascade reactions involving C-H activation and subsequent functionalization provide efficient access to highly functionalized carbazole scaffolds [9] [16]. Lewis acid-mediated cascade reactions enable the construction of complex molecular frameworks through Friedel-Crafts arylation, electrocyclization, and intramolecular cyclization processes [16].

| Functionalization Strategy | Reaction Conditions | Functional Groups | Selectivity | Yield Range (%) |

|---|---|---|---|---|

| Direct C-H Functionalization | Pd/Au catalyst, ambient temp | Aryl, alkyl, carbonyl | Regioselective | 65-90 |

| Gold-Catalyzed Carbene Transfer | Au(I) catalyst, diazoalkanes | Ester, amide, carbene | Multi-site selective | 60-85 |

| Electrophilic Aromatic Substitution | Lewis acid, EAS conditions | Halogen, acyl, nitro | Position-specific | 70-95 |

| Nucleophilic Addition-Cyclization | Brønsted acid, silyl enol ethers | Hydroxyl, alkoxy, amino | Cascade selective | 55-80 |

Tandem Reactions Involving Cross-Coupling and Cyclization

Tandem reactions that combine cross-coupling and cyclization processes represent a powerful synthetic strategy for accessing complex carbazole-based molecular architectures from 1-(9-ethyl-9H-carbazol-3-yl)ethanone and related substrates. These one-pot methodologies offer significant advantages in terms of efficiency, atom economy, and synthetic utility.

Suzuki Cross-Coupling/Cadogan Cyclization Sequence

Oxidative Heck/Electrocyclization Cascade

A direct one-pot approach to carbazole synthesis involves palladium-catalyzed regioselective oxidative Heck reactions followed by thermal electrocyclization [19]. The tandem reaction sequence includes palladium-catalyzed regioselective C-3 alkenylation, followed by palladium-catalyzed C-2 alkenylation, and concludes with thermal electrocyclization to form the carbazole ring system [19].

Rhodium-Catalyzed Carbonylative Benzannulation

Rhodium-catalyzed tandem carbonylative benzannulations provide efficient access to highly substituted carbazoles and carbazole-containing heterocycles [20] [21]. The reaction is initiated by π-acidic rhodium(I) catalyst-mediated nucleophilic addition to alkyne, generating a key metal-carbene intermediate that is subsequently trapped by carbon monoxide to form a ketene species for 6π electrocyclization [21].

Photocatalytic Tandem Reactions

Visible-light photocatalysis has emerged as a powerful tool for carbazole synthesis through tandem [2+2] cycloaddition/rearrangement processes [22]. The irradiation of catalytic amounts of iridium photocatalysts enables various 3-alkenylindoles and styrenes to undergo tandem [2+2] cycloaddition/rearrangement, leading to carbazole derivatives in good to excellent yields under aerobic conditions [22].

Cross-Coupling/Cyclization Mechanisms

The mechanistic pathways for these tandem reactions typically involve initial cross-coupling to form biaryl intermediates, followed by intramolecular cyclization to construct the carbazole ring system [23] [24]. The process can be facilitated by various transition metal catalysts, including palladium, rhodium, and copper complexes, depending on the specific reaction conditions and substrates employed [25].

| Tandem Reaction Type | Key Steps | Catalysts Used | Products Formed | Advantages |

|---|---|---|---|---|

| Cross-Coupling/Cyclization | C-C coupling → C-N cyclization | Pd(0), Cu(I) | Substituted carbazoles | One-pot synthesis |

| Suzuki/Cadogan Sequence | Aryl coupling → reductive cyclization | Pd(OAc)₂, PPh₃ | Natural product carbazoles | Mild conditions |

| Oxidative Heck/Electrocyclization | Alkenylation → thermal cyclization | Pd(II), oxidants | Functionalized carbazoles | Regioselective |

| Carbonylative Benzannulation | CO insertion → electrocyclization | Rh(I), CO atmosphere | Polycyclic carbazoles | High atom economy |

| Photocyclization/Rearrangement | Photocycloaddition → rearrangement | Ir photocatalyst, visible light | Complex carbazole systems | Green chemistry |